5,6-Dihydropyrido[2,3-d]pyridazine

Catalog No.
S15058077
CAS No.
66135-42-0
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydropyrido[2,3-d]pyridazine

CAS Number

66135-42-0

Product Name

5,6-Dihydropyrido[2,3-d]pyridazine

IUPAC Name

5,6-dihydropyrido[2,3-d]pyridazine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-3,5,9H,4H2

InChI Key

MQSAWUYSVHFJNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NN1)N=CC=C2

5,6-Dihydropyrido[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system that incorporates both pyridine and pyridazine structures. This compound has the molecular formula C7H6N4C_7H_6N_4 and is notable for its potential biological activities and applications in medicinal chemistry. The unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with biological targets.

, including:

  • Hydrogenation: This reaction can lead to the formation of tetrahydropyrido derivatives. For instance, attempts to hydrogenate pyrido[2,3-d]pyridazin-8(7H)-one resulted in the formation of 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one instead of the expected product .
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce different functional groups into the structure.
  • Oxidation and Reduction: These reactions can modify the compound's properties, leading to various derivatives with distinct biological activities.

Research indicates that 5,6-dihydropyrido[2,3-d]pyridazine exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in anticancer research. The compound's ability to interact with specific enzymes makes it a candidate for further investigation in drug development .

Several synthesis methods have been reported for 5,6-dihydropyrido[2,3-d]pyridazine:

  • One-Pot Synthesis: This method involves a multi-component reaction where various precursors are combined under specific conditions to yield the target compound efficiently.
  • Cyclization Reactions: The synthesis often includes cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
  • Sonochemical Methods: Recent studies have explored ultrasonic-assisted reactions to improve yields and reduce reaction times .

5,6-Dihydropyrido[2,3-d]pyridazine has several applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent against various diseases.
  • Materials Science: Its unique electronic properties may allow it to be used in developing novel materials with specific functionalities.
  • Biological Studies: The compound is utilized in research involving enzyme inhibition and molecular interactions.

Studies on 5,6-dihydropyrido[2,3-d]pyridazine have focused on its interactions with biological targets. For example, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This inhibition is facilitated by the structural features that allow effective binding within the enzyme's active site .

Several compounds share structural similarities with 5,6-dihydropyrido[2,3-d]pyridazine. Here are some notable examples:

Compound NameStructureUnique Features
PyridazineSimple nitrogen-containing ringLacks the fused pyridine component
PyridazinoneContains additional oxygenAlters chemical reactivity and biological properties
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dioneFused pyridine-pyridazine systemExhibits different biological activities due to structural variations

Uniqueness

5,6-Dihydropyrido[2,3-d]pyridazine stands out due to its unique fused ring system that enhances its electronic properties and reactivity compared to simpler analogs like pyridazine or pyridazinone. This structural complexity allows for diverse chemical transformations and potentially greater efficacy in biological applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.063997236 g/mol

Monoisotopic Mass

133.063997236 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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